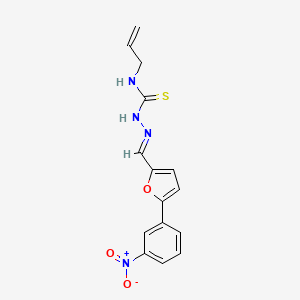
(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide, also known as ANFTC, is a thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. ANFTC is a yellow crystalline powder that has a molecular weight of 348.41 g/mol. This compound is known for its potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
Scientific Research Applications
Antimicrobial Activity
The compound has shown significant antimicrobial activity. It revealed significant bactericidal activity with a maximum zone of inhibition of (19.0±1.7mm) at 2.5 g/ml against Pseudomonas aeruginosa .
Antioxidant Activity
The compound has demonstrated potent antioxidant activity. It presented maximum DPPH scavenging trait ranging from (30.8±1.3% to 81.2±1.5%) against Vitamin C. Likewise, it showed maximum H2O2 scavenging trait ranging from (37.9±2.5% to 75.8±6.4%) against ascorbic acid .
Antidiabetic Activity
In the field of antidiabetic research, the compound demonstrated α-amylase inhibition of 20.9±2.4to 73.5±2.3% and α-glucosidase inhibition by display activity of (23.3±1.5 to 79.7±1.2 U/L) .
Molecular Docking
In-silico molecular docking investigations using Auto Dock 4.0 showed the active pocket of the 1HD2 protein to estimate genotoxicology. By molecular docking, the title molecule exhibited a higher binding interaction energy of -6.5 (Kcal/mol) against the target 1HD2 protein .
Spectral Analysis
The NMR, FTIR, and UV-visible investigations were used to characterize the novel chalcones .
Density Functional Theory Calculations
To determine the geometric, electronic, spectroscopic features, a theoretical model was also built using Gaussian 09 supporting basis set of B3LYP/6-311++G (d,p) as well as this basis set was used to perform the geometry optimization, harmonic vibration simulations, molecule electrostatic potential (MEP), frontier molecular orbitals (FMOs), and Mulliken’s population analysis .
Synthesis of Useful Chemicals
Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products. Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan. This functional group (nitrovinyl) has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria .
Antifungal and Wood-Protector Agent
The reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one. This chalcone has been confirmed as a good antifungal agent and wood-protector against termite attack .
Mechanism of Action
Target of Action
Similar compounds such as furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that furan derivatives have been documented to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Result of Action
Furan derivatives have been associated with antimicrobial and antifungal activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-8-16-15(23)18-17-10-13-6-7-14(22-13)11-4-3-5-12(9-11)19(20)21/h2-7,9-10H,1,8H2,(H2,16,18,23)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBCTXFHAKHQB-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

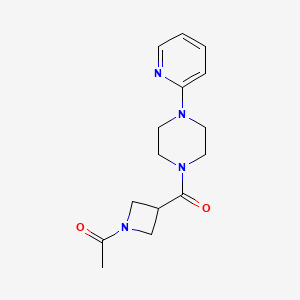
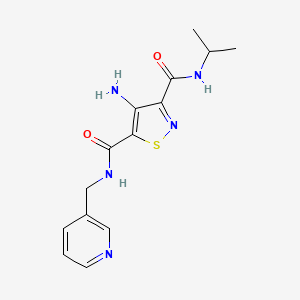
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2865781.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2865782.png)
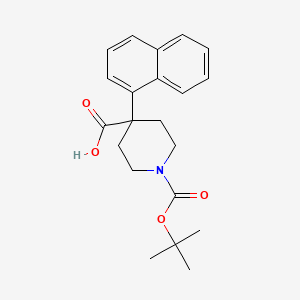
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)
![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)
![4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2865791.png)

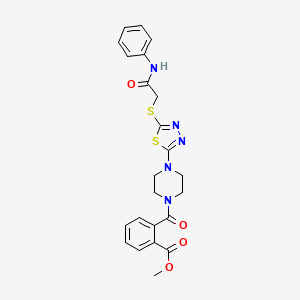
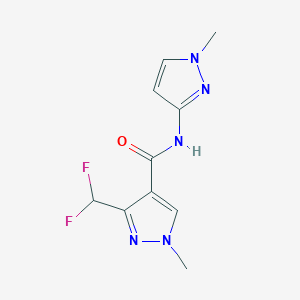
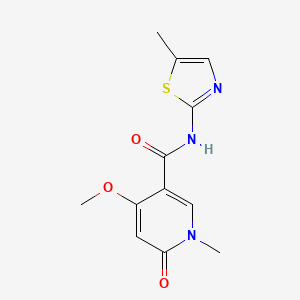
![N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2865797.png)
![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)